6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC15280677
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O2S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C20H15N3O2S/c1-13-7-9-15(10-8-13)18-16(11-21)19(25)23-20(22-18)26-12-17(24)14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,22,23,25) |
| Standard InChI Key | VRWYEUPWCJGLQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile is C₂₀H₁₅N₃O₂S, with a molar mass of 361.4 g/mol. Its IUPAC name, 4-(4-methylphenyl)-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile, reflects the substitution pattern:
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A pyrimidine ring (positions 2, 4, 5, and 6) functionalized with:
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A phenacylsulfanyl group (-S-CH₂-C(=O)-C₆H₅) at position 2.
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A 4-methylphenyl group (-C₆H₄-CH₃) at position 4.
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A carbonitrile group (-C≡N) at position 5.
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A keto group (-O) at position 6.
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The canonical SMILES string CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N provides a machine-readable representation of its connectivity.
Crystallographic and Spectroscopic Data
While crystallographic data specific to this compound remain unpublished, analogous pyrimidine derivatives exhibit planar ring systems stabilized by intramolecular hydrogen bonding . For example, morpholinium-based pyrimidine salts demonstrate N–H⋯N and N–H⋯O interactions that influence crystal packing . Spectroscopic characterization typically involves:
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¹H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanyl-linked CH₂ (δ 4.1–4.3 ppm) .
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IR Spectroscopy: Peaks corresponding to C≡N (∼2220 cm⁻¹), C=O (∼1680 cm⁻¹), and S–C (∼680 cm⁻¹) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅N₃O₂S | |
| Molecular Weight | 361.4 g/mol | |
| IUPAC Name | 4-(4-methylphenyl)-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile | |
| SMILES | CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N | |
| PubChem CID | 135431556 |
Synthetic Methodologies
Multi-Step Conventional Synthesis
The synthesis of 6-(4-methylphenyl)-4-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile typically proceeds via sequential functionalization of a pyrimidine precursor. Key steps include:
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Ring Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives to construct the pyrimidine core.
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Sulfanyl Group Introduction: Nucleophilic substitution at position 2 using phenacyl bromide or analogous electrophiles.
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Carbonitrile Installation: Cyanation via Knoevenagel condensation or substitution reactions.
These steps often require stringent conditions (e.g., anhydrous solvents, elevated temperatures) and yield intermediates that necessitate purification via column chromatography.
Solvent-Free One-Pot Approaches
Recent advances emphasize eco-friendly protocols, such as the ammonium chloride-mediated synthesis under solvent-free conditions . This method, adapted from Aher et al., involves:
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Mixing 4-methylbenzaldehyde, malononitrile, and thiourea with catalytic NH₄Cl.
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Heating at 80–100°C for 4–6 hours to afford the pyrimidine scaffold.
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Subsequent phenacylsulfanyl incorporation via in situ generated thiol intermediates.
This route achieves yields exceeding 70% while minimizing waste, aligning with green chemistry principles .
Physicochemical and Analytical Characterization
Solubility and Stability
The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with the carbonitrile group prone to hydrolysis under strongly acidic or basic conditions.
Chromatographic and Spectrometric Analysis
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HPLC: Retention time ∼12.3 min (C18 column, acetonitrile/water 70:30).
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Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ peak at m/z 362.4, consistent with the molecular weight.
Applications and Future Directions
Material Science
The rigid pyrimidine core and electron-withdrawing groups make this compound a candidate for:
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Organic Semiconductors: As electron-transport layers in OLEDs.
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Coordination Polymers: Via metal binding at the sulfanyl and carbonyl sites .
Drug Development
Priority research areas include:
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Structure-Activity Relationship (SAR) Studies: To optimize antioxidant efficacy.
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Toxicological Profiling: Acute and chronic toxicity assays in model organisms.
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